![molecular formula C11H11BrO B14328141 Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- CAS No. 108638-33-1](/img/structure/B14328141.png)
Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- is a complex organic compound belonging to the class of oxirenes This compound is characterized by its unique structure, which includes a bromomethyl group attached to the oxirene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- typically involves the epoxidation of 1,2-dihydronaphthalene. One common method includes the use of m-chloroperbenzoic acid (mCPBA) in dichloromethane at low temperatures. The reaction is carried out by dissolving 1,2-dihydronaphthalene in dichloromethane and adding mCPBA at 0°C, followed by warming to ambient temperature overnight. The product is then extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.
Analyse Chemischer Reaktionen
Types of Reactions
Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts such as manganese triacetate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromomethyl group allows for nucleophilic substitution reactions, where nucleophiles like hydroxide or amines can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, manganese triacetate.
Reduction: Sodium borohydride.
Substitution: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- involves its reactivity due to the presence of the oxirene ring and the bromomethyl group. The oxirene ring is highly strained, making it reactive towards nucleophiles and electrophiles. The bromomethyl group can undergo substitution reactions, allowing the compound to interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Naphth[2,3-b]oxiren-2(1aH)-one: Contains different functional groups, leading to different reactivity and applications.
1a,7-Dimethyldecahydronaphtho[1,2-b]oxirene: Similar structure but with different substituents, affecting its chemical properties.
Uniqueness
Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wider range of chemical transformations compared to its analogs.
Eigenschaften
CAS-Nummer |
108638-33-1 |
|---|---|
Molekularformel |
C11H11BrO |
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
1a-(bromomethyl)-3,7b-dihydro-2H-naphtho[1,2-b]oxirene |
InChI |
InChI=1S/C11H11BrO/c12-7-11-6-5-8-3-1-2-4-9(8)10(11)13-11/h1-4,10H,5-7H2 |
InChI-Schlüssel |
JNOYOXNUCPFBJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C(O2)C3=CC=CC=C31)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


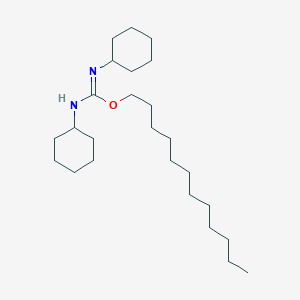
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
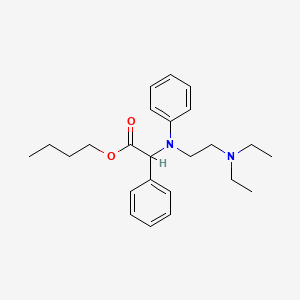
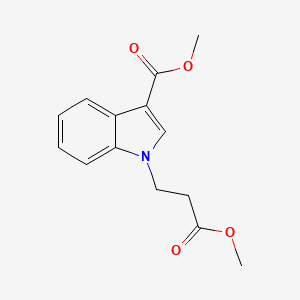


![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
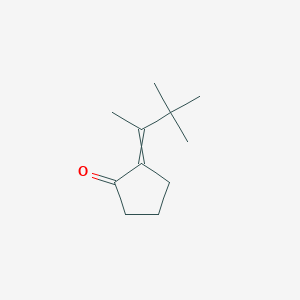
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
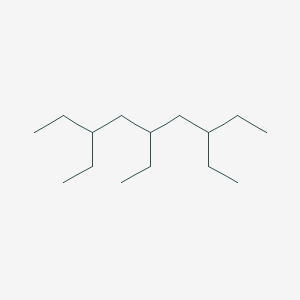
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)

